Tyk2-IN-12

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

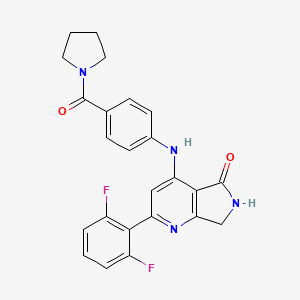

2-(2,6-difluorophenyl)-4-[4-(pyrrolidine-1-carbonyl)anilino]-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N4O2/c25-16-4-3-5-17(26)21(16)18-12-19(22-20(29-18)13-27-23(22)31)28-15-8-6-14(7-9-15)24(32)30-10-1-2-11-30/h3-9,12H,1-2,10-11,13H2,(H,27,31)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOSMOXXYGCQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Tyk2-IN-12: A Selective Kinase Inhibitor for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tyk2-IN-12 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 is a key mediator of the signaling pathways for crucial cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs), which are deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The Role of Tyk2 in Immune Signaling

Tyk2 is an intracellular enzyme that plays a critical role in both innate and adaptive immunity.[3] It associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, initiates a signaling cascade.[1] This process involves the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] The activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, cell proliferation, and differentiation.[1][3] Specifically, Tyk2 is essential for the signaling of IL-12, IL-23, and Type I IFNs, cytokines that are central to the inflammatory processes underlying conditions like psoriasis, lupus, and psoriatic arthritis.[2][3]

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling that contributes to immune responses.

Discovery of this compound

The discovery of this compound stemmed from a structure-based drug design program aimed at identifying potent and selective inhibitors of the Tyk2 kinase domain (JH1). The program commenced with a virtual screen to identify initial hits, which were then optimized using techniques like Fragment-Based Drug Discovery (FBDD) and Free Energy Perturbation (FEP+) calculations. This approach led to the identification of a lead candidate, designated as compound 30 (this compound), which demonstrated high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]

Synthesis of this compound

While the exact, step-by-step synthesis of this compound is proprietary, a plausible synthetic route can be devised based on its chemical structure and general synthetic methodologies for similar compounds. The synthesis likely involves a convergent approach, featuring a Suzuki coupling to form the biaryl core and a subsequent amide bond formation to introduce the final side chain.

Proposed Retrosynthetic Analysis and Synthesis Workflow

Biological and Pharmacological Profile

This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Target | Value | Units |

| Biochemical Assay | Tyk2 | 0.51 | Ki (nM) |

| Cellular Assay (pSTAT4) | IL-12 induced in human PBMC | 0.10 | IC50 (µM) |

| Cellular Assay (pSTAT5) | GM-CSF induced in human PBMC | 4.1 | IC50 (µM) |

| Cellular Assay (pSTAT5) | IL-2 induced in human PBMC | 0.25 | IC50 (µM) |

| Whole Blood Assay | IL-12 induced IFNγ (Human) | 2.7 | IC50 (µM) |

| Whole Blood Assay | IL-12 induced IFNγ (Mouse) | 7.0 | IC50 (µM) |

Data sourced from MedChemExpress.[1]

Table 2: Selectivity Profile of this compound against other JAK family members

| Kinase | Selectivity Fold (vs. Tyk2) |

| JAK1 | 90 |

| JAK2 | 43 |

| JAK3 | 13 |

Data sourced from MedChemExpress.[1]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Parameter | Value | Units |

| C57Bl/6 Mice | 3 | IV | Clearance | Moderate | - |

| Volume of Distribution | Moderate | - | |||

| 10 | PO | Oral Absorption | Moderate to Good | - | |

| Sprague-Dawley Rats | 3 | IV | Clearance | Moderate | - |

| Volume of Distribution | Moderate | - | |||

| 10 | PO | Oral Absorption | Moderate to Good | - |

Data interpretation from MedChemExpress.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Tyk2 Kinase Activity Assay (Biochemical)

This protocol is a representative method for determining the biochemical potency (Ki) of an inhibitor against purified Tyk2 kinase.

Materials:

-

Recombinant human Tyk2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Tyk2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km for Tyk2.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

IL-12 Induced IFNγ Production in Human Whole Blood

This assay assesses the cellular potency of this compound in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

RPMI-1640 medium.

-

Recombinant human IL-12.

-

This compound or other test compounds.

-

96-well culture plates.

-

Human IFNγ ELISA kit.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in RPMI-1640.

-

In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add fresh human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

-

Stimulate the blood by adding recombinant human IL-12 to a final concentration known to induce robust IFNγ production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant from each well.

-

Quantify the concentration of IFNγ in the plasma samples using a commercial human IFNγ ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of IFNγ production for each compound concentration and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of Psoriasis

This protocol describes a common in vivo model to evaluate the therapeutic potential of Tyk2 inhibitors for psoriasis.

Materials:

-

C57BL/6 mice.

-

Recombinant mouse IL-23.

-

This compound formulated for oral administration.

-

Vehicle control for the drug formulation.

-

Calipers for measuring ear thickness.

-

Equipment for tissue homogenization and cytokine analysis (ELISA or multiplex assay).

Procedure:

-

Acclimatize C57BL/6 mice for at least one week.

-

On day 0, obtain a baseline measurement of the thickness of both ears using calipers.

-

Administer the first oral dose of this compound or vehicle to the respective groups of mice.

-

Shortly after dosing, induce psoriasis-like inflammation by intradermal injection of recombinant mouse IL-23 into the ear pinna.

-

Continue daily oral administration of this compound or vehicle and daily intradermal injections of IL-23 for a specified duration (e.g., 4-10 days).

-

Measure ear thickness daily or at specified time points throughout the study.

-

At the end of the study, euthanize the mice and collect the ear tissue.

-

Homogenize the ear tissue and measure the levels of pro-inflammatory cytokines, such as IL-17A and IL-22, using ELISA or a multiplex assay.

-

The primary endpoint is the reduction in ear swelling (change in ear thickness from baseline) in the drug-treated groups compared to the vehicle-treated group. A secondary endpoint is the reduction in pro-inflammatory cytokine levels in the ear tissue.

Conclusion

This compound is a potent and selective inhibitor of Tyk2 with demonstrated efficacy in preclinical models of autoimmune disease. Its discovery and development highlight the successful application of modern drug discovery techniques to identify a promising therapeutic candidate. The detailed methodologies provided in this guide offer a framework for the evaluation of this and other Tyk2 inhibitors, supporting further research in this important therapeutic area.

References

Tyk2-IN-12: A Deep Dive into its Modulation of the Tyk2 Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). It is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Tyk2 signaling pathway in various immune-mediated diseases. This document details the mechanism of action of this compound, its impact on downstream signaling events, and provides comprehensive experimental protocols for its characterization.

Introduction: The Role of Tyk2 in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of key cytokines involved in both innate and adaptive immunity, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders. Upon cytokine binding to their respective receptors, Tyk2, in partnership with other JAK family members (such as JAK1 and JAK2), becomes activated through trans-phosphorylation. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, leading to diverse cellular responses such as immune cell differentiation, activation, and proliferation.

This compound: A Potent and Selective Tyk2 Inhibitor

This compound has emerged as a valuable research tool for dissecting the roles of Tyk2 in various signaling pathways. It is an orally active and selective inhibitor of Tyk2, demonstrating potent inhibition of its kinase activity.

Biochemical and Cellular Potency

This compound exhibits high affinity for the Tyk2 kinase domain and effectively blocks its enzymatic activity. This translates to potent inhibition of Tyk2-mediated signaling in cellular contexts.

| Parameter | Value | Species/System | Reference |

| Ki | 0.51 nM | Recombinant Tyk2 | [1] |

| IC50 (IL-12 induced IFNγ) | 2.7 µM | Human Whole Blood | [1] |

| IC50 (IL-12 induced IFNγ) | 7.0 µM | Mouse Whole Blood | [1] |

| IC50 (IL-12 induced pSTAT4) | 0.10 µM | Human PBMCs | [1] |

| IC50 (IL-2 induced pSTAT5) | 0.25 µM | Human PBMCs | [1] |

| IC50 (GM-CSF induced pSTAT5) | 4.1 µM | Human PBMCs | [1] |

Selectivity Profile

A key attribute of this compound is its selectivity for Tyk2 over other JAK family members, which is crucial for minimizing off-target effects and elucidating the specific functions of Tyk2.

| Kinase | Selectivity (fold vs. Tyk2) | Reference |

| JAK1 | 90 | [1] |

| JAK2 | 43 | [1] |

| JAK3 | 13 | [1] |

This compound also demonstrates excellent selectivity against a broader panel of kinases and enzymes, including hERG (IC50 > 30 µM) and various cytochrome P450 enzymes (IC50s > 30 µM), indicating a favorable preliminary safety profile.[1]

Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀F₂N₄O₂ | |

| Molecular Weight | 434.44 g/mol | |

| Solubility | 10 mM in DMSO | |

| Oral Bioavailability (Mouse) | >90% | [1] |

| Oral Bioavailability (Rat) | 32% | [1] |

| t1/2 (Mouse) | 1.8 h | [1] |

| t1/2 (Rat) | 1.6 h | [1] |

Mechanism of Action and Signaling Pathway Modulation

This compound exerts its effects by directly inhibiting the kinase activity of Tyk2, thereby disrupting the downstream signaling cascades initiated by Tyk2-dependent cytokines.

Inhibition of the IL-12/STAT4 Pathway

The IL-12 signaling pathway is a canonical example of Tyk2-dependent signaling. IL-12 binds to its receptor, leading to the activation of Tyk2 and JAK2. These kinases then phosphorylate STAT4, which dimerizes and translocates to the nucleus to induce the expression of IFN-γ, a critical cytokine for Th1 cell differentiation and function. This compound potently blocks the phosphorylation of STAT4 in response to IL-12 stimulation, consequently inhibiting the production of IFN-γ.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays to characterize the activity of this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit the production of IFN-γ in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood collected in sodium heparin tubes.

-

Recombinant human IL-12.

-

This compound stock solution (in DMSO).

-

RPMI 1640 medium.

-

96-well cell culture plates.

-

Human IFN-γ ELISA kit.

-

CO₂ incubator (37°C, 5% CO₂).

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.

-

In a 96-well plate, add 180 µL of fresh human whole blood to each well.

-

Add 10 µL of the diluted this compound or vehicle (DMSO in RPMI) to the appropriate wells. Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Prepare a working solution of recombinant human IL-12 in RPMI 1640.

-

Add 10 µL of the IL-12 solution (to achieve a final concentration that induces submaximal IFN-γ production, e.g., 10 ng/mL) or medium alone (for unstimulated controls) to the wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

-

Carefully collect the plasma supernatant for IFN-γ measurement.

-

Quantify the concentration of IFN-γ in the plasma samples using a human IFN-γ ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition of IFN-γ production against the log concentration of the inhibitor.

This assay provides a direct measure of Tyk2 inhibition by quantifying the phosphorylation of its immediate downstream target, STAT4.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.

-

Recombinant human IL-12.

-

This compound stock solution (in DMSO).

-

RPMI 1640 medium with 10% FBS.

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-phospho-STAT4 (pY693).

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

-

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

-

Prepare serial dilutions of this compound in RPMI 1640.

-

Add the diluted this compound or vehicle to the cells and pre-incubate for 1 hour at 37°C.

-

Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) for 15-30 minutes at 37°C. Include an unstimulated control.

-

Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.

-

Wash the cells with PBS.

-

Permeabilize the cells by resuspending them in a permeabilization buffer and incubating for 30 minutes on ice or at room temperature.

-

Wash the cells with staining buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, and anti-phospho-STAT4) for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in staining buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer. Gate on CD3+CD4+ T helper cells and analyze the median fluorescence intensity (MFI) of phospho-STAT4.

-

Calculate the IC50 value based on the reduction in phospho-STAT4 MFI.

In Vivo Efficacy Model

This is a well-established and clinically relevant model for evaluating the therapeutic potential of anti-psoriatic agents.

Animals:

-

Female C57BL/6 mice, 8-10 weeks old.

Materials:

-

Imiquimod cream (5%).

-

This compound formulation for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

Calipers for ear thickness measurement.

-

Psoriasis Area and Severity Index (PASI) scoring guide.

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

On day 0, shave the dorsal skin of the mice.

-

From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear of each mouse.

-

Administer this compound orally once daily, starting from day 0 (prophylactic) or day 2 (therapeutic), until the end of the study. A vehicle control group should be included.

-

Monitor the mice daily for body weight and clinical signs of psoriasis.

-

Score the severity of skin inflammation on the back using a modified PASI score for erythema (redness), scaling, and thickness (0-4 scale for each, total score 0-12).

-

Measure the thickness of the imiquimod-treated ear daily using digital calipers.

-

On day 6, euthanize the mice.

-

Collect the ear and dorsal skin for histological analysis (H&E staining) and cytokine analysis (e.g., IL-17, IL-23 by ELISA or qPCR).

-

Collect spleens and measure their weight as an indicator of systemic inflammation.

-

Evaluate the efficacy of this compound by comparing the PASI scores, ear thickness, spleen weight, and cytokine levels between the treated and vehicle control groups.

Conclusion

This compound is a potent and selective Tyk2 inhibitor that serves as an invaluable tool for investigating the role of Tyk2 in immune signaling. Its ability to effectively block the IL-12/STAT4 pathway and demonstrate efficacy in a preclinical model of psoriasis highlights the therapeutic potential of targeting Tyk2. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the biological effects of this compound and other Tyk2 modulators.

References

The Role of Tyk2-IN-12 in Autoimmune Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (Tyk2) is a critical intracellular enzyme that plays a pivotal role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, Tyk2 is associated with the receptors for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are central to the inflammatory cascade and the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of autoimmune pathology in conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][2][3] The selective inhibition of Tyk2 presents a promising therapeutic strategy to modulate these inflammatory responses while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.

Tyk2-IN-12 is a potent and selective, orally active inhibitor of Tyk2.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and drug development efforts in the field of autoimmune diseases.

Data Presentation

Biochemical and Cellular Activity of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Target | Value | Reference |

| Binding Affinity (Ki) | Tyk2 | 0.51 nM | [4] |

| JAK1 | 45.9 nM | [4] | |

| JAK2 | 21.93 nM | [4] | |

| JAK3 | 6.63 nM | [4] |

Table 1: Biochemical Binding Affinity of this compound for JAK Family Kinases.

| Assay | Cell Type/System | IC50 | Reference |

| IL-12 induced IFNγ production | Human Whole Blood | 2.7 µM | [4] |

| Mouse Whole Blood | 7.0 µM | [4] | |

| IL-12 induced phospho-STAT4 | Human PBMC | 0.10 µM | [4] |

| GM-CSF induced phospho-STAT5 | Human PBMC | 4.1 µM | [4] |

| IL-2 induced phospho-STAT5 | Human PBMC | 0.25 µM | [4] |

| hERG | > 30 µM | [4] | |

| Cytochrome P450 panel | > 30 µM | [4] |

Table 2: Cellular and Off-Target Activity of this compound.

In Vivo Efficacy of this compound in a Psoriasis Model

This compound has demonstrated dose-dependent efficacy in a rodent model of psoriasis.

| Model | Species | Dosing | Key Findings | Reference |

| IL-23 induced ear swelling | Mouse | 0-100 mg/kg, PO, daily for 10 days | Up to 74% inhibition of ear swelling. Up to 96% inhibition of tissue IL-17A levels. Improved skin histology. Dose-dependent reduction of spleen weight. | [4] |

Table 3: In Vivo Efficacy of this compound.

Pharmacokinetic Profile of this compound

| Species | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F (%) | Reference |

| Mouse | 28 | 1.2 | 1.8 | >90 | [4] |

| Rat | 27 | 1.9 | 1.6 | 32 | [4] |

Table 4: Pharmacokinetic Parameters of this compound.

Experimental Protocols

Tyk2 Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the Tyk2 kinase domain.

Materials:

-

Recombinant human Tyk2 kinase domain

-

ATP

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Tyk2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IL-12 Induced phospho-STAT4 Inhibition Assay (Cellular)

This protocol outlines a method to measure the inhibitory effect of this compound on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from healthy donor blood

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Recombinant human IL-12

-

This compound (or other test compounds) dissolved in DMSO

-

Fixation/Permeabilization buffers for flow cytometry

-

Fluorochrome-conjugated anti-phospho-STAT4 (pY693) antibody

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend PBMCs in culture medium and plate in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

Stimulate the cells with recombinant human IL-12 for a short period (e.g., 15-30 minutes) at 37°C.

-

Fix and permeabilize the cells according to standard protocols for intracellular flow cytometry.

-

Stain the cells with a fluorochrome-conjugated anti-phospho-STAT4 antibody.

-

Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT4 in the relevant cell population (e.g., lymphocytes).

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

IL-23-Induced Psoriasis-like Skin Inflammation Mouse Model

This protocol describes an in vivo model to evaluate the efficacy of this compound in a psoriasis-like disease model.

Materials:

-

C57BL/6 mice (or other suitable strain)

-

Recombinant murine IL-23

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for measuring ear thickness

-

Materials for tissue homogenization and ELISA (for cytokine analysis)

-

Materials for histology (formalin, paraffin, H&E staining reagents)

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

On day 0, and every other day for a specified period (e.g., 10 days), administer an intradermal injection of recombinant murine IL-23 into the ear pinna to induce an inflammatory response.

-

Administer this compound or vehicle control orally, once daily, starting from day 0.

-

Measure ear thickness daily using calipers as a primary endpoint for inflammation.

-

At the end of the study, euthanize the mice and collect the ears and spleens.

-

Process one portion of the ear tissue for histology (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Homogenize another portion of the ear tissue to measure the levels of pro-inflammatory cytokines, such as IL-17A, by ELISA.

-

Measure spleen weight as an indicator of systemic inflammation.

-

Analyze the data to determine the effect of this compound on the various disease parameters.

Mandatory Visualization

Signaling Pathways

Caption: Tyk2 Signaling Pathways and Inhibition by this compound.

Experimental Workflow

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of Tyk2 with demonstrated activity in both in vitro and in vivo models relevant to autoimmune diseases. Its favorable selectivity profile against other JAK family members and key safety-related targets suggests a potential for a wider therapeutic window. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for researchers and drug developers. Further investigation of this compound and other selective Tyk2 inhibitors is warranted to fully elucidate their therapeutic potential in the treatment of a range of immune-mediated inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tyk2-IN-12 and its Interruption of the IL-12/IL-23 Signaling Cascade

Executive Summary

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that are critical in mediating cytokine signaling.[1][2] Specifically, Tyk2 is a key component of the signaling pathways for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] The IL-12/Th1 and IL-23/Th17 axes are crucial for immune regulation, and their dysregulation is implicated in conditions such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[6][7] this compound is a potent and selective inhibitor of Tyk2, demonstrating significant potential as a therapeutic agent by modulating these inflammatory pathways. This document provides a comprehensive technical overview of this compound, its mechanism of action, its effects on the IL-12 and IL-23 signaling cascades, and the experimental protocols used for its characterization.

This compound: A Potent and Selective Tyk2 Inhibitor

This compound is an orally active small molecule inhibitor that potently and selectively targets the Janus Homology 1 (JH1) ATP-binding site of Tyk2.[8] Its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3) minimizes off-target effects, offering a more favorable safety profile compared to pan-JAK inhibitors.[1][8]

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data below summarizes its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | Value | Selectivity Fold vs. Tyk2 | Reference |

|---|---|---|---|---|

| Tyk2 | Ki | 0.51 nM | - | [8] |

| JAK1 | Ki | 45.9 nM | 90-fold | [8] |

| JAK2 | Ki | 21.9 nM | 43-fold | [8] |

| JAK3 | Ki | 6.6 nM | 13-fold |[8] |

Table 2: Cellular Activity of this compound

| Assay Description | Cell Type | IC50 Value | Reference |

|---|---|---|---|

| IL-12 induced pSTAT4 blockade | Human PBMCs | 0.10 µM | [8] |

| GM-CSF induced pSTAT5 blockade | Human PBMCs | 4.1 µM | [8] |

| IL-2 induced pSTAT5 blockade | Human PBMCs | 0.25 µM | [8] |

| IL-12 induced IFNγ inhibition | Human Whole Blood | 2.7 µM | [8] |

| IL-12 induced IFNγ inhibition | Mouse Whole Blood | 7.0 µM |[8] |

The IL-12 and IL-23 Signaling Cascades

IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit and the IL-12Rβ1 receptor subunit, but they activate distinct signaling pathways leading to different immunological outcomes.[7][9][10] Tyk2 is essential for the signal transduction of both cytokines.[3][7]

IL-12 Signaling Pathway

IL-12 is composed of p35 and p40 subunits and signals through a receptor complex consisting of IL-12Rβ1 and IL-12Rβ2.[11][12] This pathway is critical for Th1 cell differentiation and the production of interferon-gamma (IFN-γ).[7][13] Upon IL-12 binding, Tyk2 (associated with IL-12Rβ1) and JAK2 (associated with IL-12Rβ2) are brought into proximity, leading to their trans-activation.[12][13] The activated kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4).[11][14] JAK2 and/or Tyk2 then phosphorylate STAT4, which dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably IFNG.[12][15]

IL-23 Signaling Pathway

IL-23, composed of p19 and the shared p40 subunits, signals through a receptor complex of IL-12Rβ1 and IL-23R.[16][17] This pathway is crucial for the expansion, survival, and function of Th17 cells, which produce inflammatory cytokines like IL-17.[3][7] Similar to the IL-12 pathway, cytokine binding activates the receptor-associated kinases Tyk2 (with IL-12Rβ1) and JAK2 (with IL-23R).[16][18] The activated kinases phosphorylate the receptor, creating docking sites primarily for STAT3.[16][18] STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, including IL17A and IL17F.[7][16]

References

- 1. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]

- 6. Involvement of tyrosine kinase-2 in both the IL-12/Th1 and IL-23/Th17 axes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | STAT4 is phosphorylated by p-JAK2 and/or p-Y-TYK2 after IL12:IL12R interaction [reactome.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. IL-23 Bioassay [promega.com]

Tyk2-IN-12: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

Introduction

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a critical role in cytokine signaling pathways that are pivotal for immune responses. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Tyk2 is specifically involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for the treatment of various immune-mediated disorders, including psoriasis, lupus, and inflammatory bowel disease.

This compound (also known as compound 30) has emerged as a potent and selective inhibitor of Tyk2. Understanding its kinase selectivity profile is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the available quantitative data on its inhibitory activity, provides detailed experimental methodologies for assessing kinase selectivity, and visualizes the relevant biological pathways and experimental workflows.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its safety and efficacy. A highly selective inhibitor minimizes off-target effects, thereby reducing the potential for adverse events. The following tables summarize the known inhibitory activity of this compound against Tyk2 and other key kinases.

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound

| Target | Assay Type | IC50 / Ki | Selectivity vs. Tyk2 |

| Tyk2 | Biochemical | Ki: 0.51 nM [1] | - |

| JAK1 | Biochemical | - | 90-fold[1] |

| JAK2 | Biochemical | - | 43-fold[1] |

| JAK3 | Biochemical | - | 13-fold[1] |

| hERG | Electrophysiological | > 30 µM[1] | > 58,800-fold |

| CYP3A4 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP2D6 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP2C9 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP2C8 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP1A2 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP2A6 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP2B6 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP2C19 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP2E1 | Biochemical | > 30 µM[1] | > 58,800-fold |

| CYP3A5 | Biochemical | > 30 µM[1] | > 58,800-fold |

Cellular Activity

In addition to biochemical assays, the cellular activity of this compound has been assessed by measuring the inhibition of STAT phosphorylation downstream of cytokine receptor activation in human peripheral blood mononuclear cells (PBMCs).

| Pathway | Cytokine Stimulus | Phosphorylated STAT | Cellular IC50 |

| Tyk2/JAK2 | IL-12 | pSTAT4 | 0.10 µM[1] |

| JAK1/JAK3 | IL-2 | pSTAT5 | 0.25 µM[1] |

| JAK2 | GM-CSF | pSTAT5 | 4.1 µM[1] |

Representative Kinome Selectivity Profile

While a comprehensive public kinome scan for this compound is not currently available, the selectivity profile of deucravacitinib (BMS-986165), another highly selective allosteric Tyk2 inhibitor, provides a representative example of the desired selectivity for this class of compounds. Deucravacitinib demonstrates exceptional selectivity for Tyk2 over other JAK family members and a broad panel of other kinases.

Table 2: Representative Kinase Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib)

| Kinase | Binding Assay IC50 |

| Tyk2 (JH2 domain) | 1.0 nM [2] |

| JAK1 | > 10,000 nM[3] |

| JAK2 | > 10,000 nM[3] |

| JAK3 | > 10,000 nM[3] |

| Representative Kinase Panel | Generally inactive at high concentrations |

Note: This data is for the selective Tyk2 inhibitor deucravacitinib and is intended to be representative of a highly selective compound of this class. It is not the specific data for this compound.

Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway, highlighting the role of Tyk2.

Caption: The JAK-STAT signaling pathway.

Experimental Protocols

Accurate determination of kinase selectivity is paramount for the preclinical assessment of a kinase inhibitor. Below is a detailed methodology for a representative in vitro kinase assay used for selectivity profiling.

In Vitro Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity of a test compound for a kinase of interest.

Materials and Reagents:

-

Kinase: Purified recombinant human Tyk2.

-

Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.g., anti-GST).

-

Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand that binds to the kinase active site.

-

Test Compound: this compound, serially diluted in DMSO.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

384-well Microplates: Low-volume, black, round-bottom.

-

Plate Reader: Capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

Experimental Workflow:

Caption: Experimental workflow for kinase selectivity profiling.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

-

Reagent Preparation:

-

Prepare the 2X Kinase/Antibody master mix in assay buffer. The final concentration of kinase and antibody will depend on the specific reagents and should be optimized for a robust assay window.

-

Prepare the 2X Tracer solution in assay buffer. The optimal tracer concentration is typically at or near its Kd for the kinase.

-

-

Assay Assembly:

-

To a 384-well plate, add 5 µL of the serially diluted test compound. Include wells with DMSO only for "no inhibition" controls and a known potent inhibitor for "maximum inhibition" controls.

-

Add 5 µL of the 2X Kinase/Antibody master mix to all wells.

-

Add 5 µL of the 2X Tracer solution to all wells. The final reaction volume is 15 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Normalize the data using the "no inhibition" (0% inhibition) and "maximum inhibition" (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Conclusion

This compound is a highly potent and selective inhibitor of Tyk2. The available data demonstrates its significant selectivity for Tyk2 over other JAK family members and a panel of off-target proteins, including hERG and various cytochrome P450 enzymes. This selectivity profile, coupled with its cellular activity, underscores its potential as a valuable research tool and a promising starting point for the development of therapeutics for a range of immune-mediated diseases. Further characterization, including a broad kinome scan, would provide a more complete understanding of its selectivity and potential for off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other selective Tyk2 inhibitors.

References

- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tyk2-IN-12: A Technical Guide for Psoriasis Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, for its application in psoriasis research. This document outlines the mechanism of action, key experimental data, detailed protocols for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Tyk2 Inhibition in Psoriasis

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Tyk2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signal transduction of key cytokines implicated in psoriasis, including IL-12, IL-23, and Type I interferons.[1][2][3] By inhibiting Tyk2, it is possible to block the downstream signaling of these pro-inflammatory cytokines, thereby mitigating the inflammatory cascade that drives psoriasis. This compound is a valuable tool for investigating the therapeutic potential of selective Tyk2 inhibition in preclinical models of psoriasis.

Mechanism of Action of this compound

This compound is an orally active, potent, and selective inhibitor of Tyk2.[4] It exerts its effects by binding to the Tyk2 kinase domain, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, in the context of psoriasis, Tyk2 is associated with the receptors for IL-12 and IL-23. Inhibition of Tyk2 by this compound blocks the IL-12-mediated phosphorylation of STAT4 and the IL-23-mediated phosphorylation of STAT3. This, in turn, prevents the differentiation of Th1 and Th17 cells, respectively, and reduces the production of key pro-inflammatory cytokines such as interferon-gamma (IFNγ) and IL-17.[5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| Ki (Tyk2) | N/A | 0.51 nM | [4] |

| IC50 (IL-12 induced IFNγ) | Human (whole blood) | 2.7 µM | [4] |

| IC50 (IL-12 induced IFNγ) | Mouse (whole blood) | 7.0 µM | [4] |

Table 2: In Vitro Selectivity of this compound

| Kinase | Fold Selectivity over Tyk2 | Reference |

| JAK1 | 90 | [4] |

| JAK2 | 43 | [4] |

| JAK3 | 13 | [4] |

| hERG | > 58,823 (IC50 > 30 µM) | [4] |

| CYP450 Panel | > 58,823 (IC50s > 30 µM) | [4] |

Table 3: In Vivo Pharmacokinetics of this compound

| Parameter | Mouse (C57Bl/6) | Rat (Sprague-Dawley) | Reference |

| Clearance (CL) (mL/min/kg) | 28 | 27 | [4] |

| Half-life (t1/2) (h) | 1.8 | 1.6 | [4] |

| Volume of Distribution (Vd) (L/kg) | 1.2 | 1.9 | [4] |

| Oral Bioavailability (F) (%) | >90 | 32 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in psoriasis research.

In Vitro Assays

4.1.1. IL-12-Induced IFNγ Production in Human Whole Blood

This assay assesses the ability of this compound to inhibit the production of IFNγ in response to IL-12 stimulation in a physiologically relevant matrix.

-

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Recombinant human IL-12.

-

This compound (or other test compounds).

-

RPMI 1640 medium.

-

Human IFNγ ELISA kit.

-

96-well cell culture plates.

-

-

Protocol:

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

In a 96-well plate, add the diluted this compound to the wells.

-

Add freshly collected human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Add recombinant human IL-12 to the wells to a final concentration known to induce robust IFNγ production. Include a vehicle control (DMSO) and an unstimulated control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the concentration of IFNγ in the plasma using a human IFNγ ELISA kit according to the manufacturer's instructions.[6][7][8]

-

Calculate the IC50 value of this compound by plotting the percentage of IFNγ inhibition against the log concentration of the inhibitor.

-

4.1.2. Phospho-STAT4 (pSTAT4) Flow Cytometry Assay in Human PBMCs

This assay measures the inhibition of IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Cryopreserved or freshly isolated human PBMCs.

-

Recombinant human IL-12.

-

This compound.

-

RPMI 1640 medium with 10% FBS.

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorochrome-conjugated antibodies against pSTAT4 (Y693), and cell surface markers (e.g., CD3, CD4).

-

Flow cytometer.

-

-

Protocol:

-

Thaw and rest cryopreserved PBMCs or use freshly isolated cells.

-

Pre-treat PBMCs with various concentrations of this compound for 1-2 hours at 37°C.

-

Stimulate the cells with recombinant human IL-12 for 15-30 minutes at 37°C.

-

Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with a fluorochrome-conjugated anti-pSTAT4 antibody and antibodies against cell surface markers to identify specific T-cell populations.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pSTAT4 in the gated T-cell populations.

-

Determine the IC50 value of this compound based on the reduction in pSTAT4 MFI.[9][10][11][12]

-

In Vivo Models of Psoriasis

4.2.1. Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used and robust model that recapitulates many features of human psoriasis.

-

Animals:

-

BALB/c or C57BL/6 mice (8-10 weeks old).

-

-

Materials:

-

5% Imiquimod cream (e.g., Aldara™).

-

This compound formulated for oral administration.

-

Calipers for measuring ear thickness.

-

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice.

-

-

Protocol:

-

Shave the dorsal skin of the mice one day before the start of the experiment.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.

-

Administer this compound orally at the desired doses (e.g., 0-100 mg/kg) daily, starting from the first day of imiquimod application.[4] A vehicle control group should be included.

-

Monitor the mice daily for body weight, ear thickness (measured with calipers), and skin inflammation.

-

Score the severity of skin inflammation on the back using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4.

-

At the end of the study, euthanize the mice and collect skin and spleen samples.

-

Analyze the skin for histopathology (H&E staining for epidermal thickness and immune cell infiltration) and for cytokine levels (e.g., IL-17A) by ELISA or qPCR.

-

Spleen weight can be measured as an indicator of systemic inflammation.[13][14]

-

4.2.2. IL-23-Induced Psoriasis-like Ear Inflammation in Mice

This model specifically targets the IL-23 pathway, which is central to psoriasis pathogenesis.

-

Animals:

-

C57BL/6 mice (8-10 weeks old).

-

-

Materials:

-

Recombinant mouse IL-23.

-

This compound formulated for oral administration.

-

Calipers for measuring ear thickness.

-

-

Protocol:

-

Administer this compound orally at the desired doses daily throughout the experiment.

-

Inject a solution of recombinant mouse IL-23 intradermally into the ear pinna of the mice every other day for a specified period (e.g., 10-14 days). The contralateral ear can be injected with vehicle as a control.

-

Measure the ear thickness daily using calipers.

-

At the end of the experiment, euthanize the mice and collect the ears.

-

Process the ear tissue for histological analysis (epidermal thickness) and for the quantification of inflammatory cytokines like IL-17A and IL-22.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Tyk2 Signaling Pathway in Psoriasis.

Caption: In Vitro Evaluation Workflow for this compound.

References

- 1. cravacin.com [cravacin.com]

- 2. d148x66490prkv.cloudfront.net [d148x66490prkv.cloudfront.net]

- 3. bms.com [bms.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. krishgen.com [krishgen.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. sanguinebio.com [sanguinebio.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]

- 14. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Tyk2 Inhibitor, Tyk2-IN-12: A Deep Dive into its Modulatory Effects on Th1 and Th17 Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-helper (Th) cells, particularly Th1 and Th17 lineages, are pivotal in the adaptive immune response and have been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The differentiation of these cell types is tightly regulated by specific cytokine signaling pathways, many of which converge on the Janus kinase (JAK) family of enzymes. Tyrosine kinase 2 (Tyk2), a member of the JAK family, has emerged as a critical node in the signaling cascades of key cytokines that drive Th1 and Th17 differentiation, namely Interleukin-12 (IL-12) and Interleukin-23 (IL-23). This technical guide provides a comprehensive analysis of Tyk2-IN-12, a potent and selective Tyk2 inhibitor, and its effects on the differentiation of Th1 and Th17 cells. We will delve into the molecular mechanisms of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for assessing its effects, and visualize the complex signaling pathways and experimental workflows involved.

Introduction to Tyk2 and its Role in T-helper Cell Differentiation

Tyk2 is an intracellular, non-receptor tyrosine kinase that plays a crucial role in the signal transduction of type I interferons, IL-6, IL-10, IL-12, and IL-23.[1][2] Upon cytokine binding to their cognate receptors, Tyk2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in immune cell differentiation and function.[4]

Th1 Cell Differentiation: The differentiation of naive CD4+ T cells into the Th1 lineage is primarily driven by IL-12 and Interferon-gamma (IFN-γ).[5][6] The IL-12 receptor is associated with Tyk2 and JAK2.[7] Upon IL-12 binding, Tyk2 and JAK2 are activated, leading to the phosphorylation of STAT4.[7][8] Phosphorylated STAT4, along with the master transcriptional regulator T-bet, drives the expression of the signature Th1 cytokine, IFN-γ.[5]

Th17 Cell Differentiation: The differentiation of Th17 cells is initiated by the combined action of Transforming Growth Factor-beta (TGF-β) and IL-6, which leads to the activation of STAT3 and the expression of the master transcription factor RORγt.[7][9] The subsequent stabilization, proliferation, and acquisition of pathogenic function of Th17 cells are critically dependent on IL-23.[9][10] The IL-23 receptor is also associated with Tyk2 and JAK2, and its signaling cascade results in the phosphorylation of STAT3 and STAT4.[7] Th17 cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[9]

Given its central role in both IL-12 and IL-23 signaling, Tyk2 represents a highly attractive therapeutic target for modulating Th1 and Th17-mediated immune responses.

This compound: A Potent and Selective Tyk2 Inhibitor

This compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2.[11] Its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3) is a key attribute, as this may translate to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with pan-JAK inhibition.[11]

Quantitative Data on Inhibitory Activity and Selectivity

The following tables summarize the key quantitative data for this compound and other selective Tyk2 inhibitors, demonstrating their potency and selectivity.

| Inhibitor | Target | Ki (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |

| This compound | Tyk2 | 0.51 | 90-fold | 43-fold | 13-fold |

Table 1: In vitro kinase inhibitory activity and selectivity of this compound.[11]

| Inhibitor | Assay | Cell Type | IC50 (µM) |

| This compound | IL-12 induced IFN-γ | Human Whole Blood | 2.7 |

| This compound | IL-12 induced IFN-γ | Mouse Whole Blood | 7.0 |

| This compound | IL-12 induced pSTAT4 | Human PBMCs | 0.10 |

| This compound | GM-CSF induced pSTAT5 | Human PBMCs | 4.1 |

| This compound | IL-2 induced pSTAT5 | Human PBMCs | 0.25 |

Table 2: Cellular activity of this compound in human and mouse whole blood and human peripheral blood mononuclear cells (PBMCs).[11]

| Inhibitor | Assay | Cell Type | IC50 (nM) |

| NDI-031407 | IL-23 induced pSTAT3 | Human CD4+ T cells | Potent Inhibition |

| NDI-031407 | IL-23 induced IL-17A | Human CD4+ T cells | Potent Inhibition |

Table 3: Cellular activity of a selective Tyk2 inhibitor (NDI-031407) on Th17-related signaling.[12][13]

Signaling Pathways and Mechanism of Action

This compound exerts its effect by binding to the ATP-binding site of the Tyk2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.

Inhibition of Th1 Differentiation

Inhibition of Th17 Differentiation

Experimental Protocols

The following protocols provide a framework for assessing the in vitro effects of this compound on Th1 and Th17 differentiation.

In Vitro Human Th1 Differentiation

-

Isolation of Naive CD4+ T cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for naive CD4+ T cells (CD4+CD45RA+CD45RO-) using a negative selection magnetic bead-based kit.

-

Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

For Th1 differentiation, add recombinant human IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 1 µg/mL).[11]

-

Add this compound at various concentrations to test its inhibitory effect. Include a vehicle control (e.g., DMSO).

-

Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.

-

-

Analysis of Th1 Differentiation:

-

Intracellular Cytokine Staining for IFN-γ: Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL), ionomycin (e.g., 1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Stain for surface CD4, then fix, permeabilize, and stain for intracellular IFN-γ. Analyze by flow cytometry.

-

ELISA for IFN-γ: Collect the culture supernatant and measure the concentration of IFN-γ using a standard ELISA kit.

-

Western Blot for pSTAT4: On day 1 or 2 of culture, lyse the cells and perform western blotting using antibodies against phosphorylated STAT4 (pSTAT4) and total STAT4.

-

In Vitro Human Th17 Differentiation

-

Isolation of Naive CD4+ T cells: Follow the same procedure as for Th1 differentiation.

-

Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 antibody and add soluble anti-CD28 antibody as described for Th1 differentiation.

-

Seed naive CD4+ T cells.

-

For Th17 differentiation, add a cocktail of recombinant human cytokines: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 10-20 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 10 ng/mL). Also include anti-IFN-γ and anti-IL-4 antibodies (e.g., 1 µg/mL each).[1][4]

-

Add this compound at various concentrations and a vehicle control.

-

Incubate for 5-7 days.

-

-

Analysis of Th17 Differentiation:

-

Intracellular Cytokine Staining for IL-17A: Restimulate the cells as described for Th1 differentiation. Stain for surface CD4, then fix, permeabilize, and stain for intracellular IL-17A. Analyze by flow cytometry.[1]

-

ELISA for IL-17A: Measure the concentration of IL-17A in the culture supernatant by ELISA.

-

qPCR for RORγt: On day 3-5 of culture, isolate RNA, synthesize cDNA, and perform quantitative PCR to measure the expression of RORγt, the master transcription factor for Th17 cells.

-

Western Blot for pSTAT3: On day 1 or 2 of culture, lyse the cells and perform western blotting for phosphorylated STAT3 (pSTAT3) and total STAT3.

-

Experimental Workflow

Conclusion

This compound is a potent and selective inhibitor of Tyk2, a key kinase in the signaling pathways that drive the differentiation of Th1 and Th17 cells. By targeting Tyk2, this inhibitor effectively blocks the downstream phosphorylation of STAT4 and STAT3, which are critical for the development of these pro-inflammatory T-helper cell subsets. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in Th1 and Th17-mediated autoimmune and inflammatory diseases. The high selectivity of this compound suggests the possibility of a targeted immunomodulatory therapy with a potentially improved safety profile compared to less selective JAK inhibitors. Further in vivo studies are warranted to fully elucidate its efficacy and safety in preclinical models of disease.

References

- 1. antbioinc.com [antbioinc.com]

- 2. ashpublications.org [ashpublications.org]

- 3. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]

- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 6. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential requirements for JAK2 and TYK2 in T cell proliferation and IFN-gamma production induced by IL-12 alone or together with IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [en.bio-protocol.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tyk2-IN-12 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-12 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1] These signaling cascades are integral to immune responses and are implicated in the pathophysiology of various autoimmune and inflammatory diseases. By inhibiting TYK2, this compound effectively modulates these downstream signaling events, making it a valuable tool for research in immunology and a potential therapeutic candidate for conditions such as psoriasis.[2][3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling pathways. Upon cytokine binding to their receptors, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression.

Caption: TYK2 signaling pathway and point of inhibition by this compound.

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against TYK2 and its selectivity over other JAK family kinases.

| Parameter | Target/Assay | Value | Reference |

| Ki | TYK2 | 0.51 nM | [2][3][4] |

| IC50 | IL-12 induced pSTAT4 (Human PBMC) | 0.10 µM | [2] |

| GM-CSF induced pSTAT5 (Human PBMC) | 4.1 µM | [2] | |

| IL-2 induced pSTAT5 (Human PBMC) | 0.25 µM | [2] | |

| IL-12 induced IFNγ (Human whole blood) | 2.7 µM | [2][3][4] | |

| IL-12 induced IFNγ (Mouse whole blood) | 7.0 µM | [2][3][4] | |

| Selectivity | JAK1 vs TYK2 | 90-fold | [2] |

| JAK2 vs TYK2 | 43-fold | [2] | |

| JAK3 vs TYK2 | 13-fold | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results.

-

Reconstitution:

-

This compound is soluble in DMSO.[3] For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO.[2][3]

-

Warming to 60°C and ultrasonication may be required to fully dissolve the compound.[2] It is important to use newly opened DMSO as it can be hygroscopic, which can affect solubility.[2]

-

-

Storage:

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibition of TYK2 kinase activity by this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Caption: Workflow for the ADP-Glo™ TYK2 kinase assay.

Materials:

-

Recombinant human TYK2 enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound stock solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

384-well white opaque plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO control.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.

-

Add 2.5 µL of a solution containing TYK2 enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but a starting point is 10-50 ng/well of TYK2, 0.2 mg/mL substrate, and 10 µM ATP.

-

Incubate the plate at room temperature for 40-60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of IL-12-induced STAT4 Phosphorylation (Phosflow)

This protocol details the use of flow cytometry to measure the inhibition of STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs) upon stimulation with IL-12.

Caption: Experimental workflow for phospho-flow cytometry (Phosflow).

Materials:

-

Human PBMCs

-

RPMI 1640 medium with 10% FBS

-

This compound stock solution

-

Recombinant human IL-12

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

-

Fluorescently labeled antibodies (e.g., anti-human CD4, anti-pSTAT4 (pY693))

-

FACS tubes

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

-

Aliquot 1 mL of the cell suspension into FACS tubes.

-

Add serial dilutions of this compound or DMSO control to the cells and incubate at 37°C for 30-60 minutes.

-

Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) and incubate at 37°C for 15-30 minutes. Include an unstimulated control.

-

Fix the cells immediately by adding a fixation buffer (e.g., 1.5-4% formaldehyde) and incubate at room temperature for 10-15 minutes.

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently labeled antibodies, including a surface marker to identify the cell type of interest (e.g., anti-CD4 for T helper cells) and an antibody against phosphorylated STAT4 (pSTAT4). Incubate in the dark at room temperature for 30-60 minutes.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of pSTAT4.

-

Calculate the percent inhibition of pSTAT4 MFI for each concentration of this compound relative to the IL-12 stimulated DMSO control and determine the IC50 value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures. Products are for research use only and not for use in diagnostic or therapeutic procedures.

References

Application Notes and Protocols: Tyk2-IN-12 for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the recommended dosage and administration of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, for in vivo studies. This document is intended to guide researchers in designing and executing preclinical experiments to evaluate the efficacy of this compound in various disease models.

Introduction to this compound

This compound is an orally active small molecule inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By selectively inhibiting Tyk2, this compound can modulate downstream signaling cascades, making it a valuable tool for research in psoriasis, inflammatory bowel disease, lupus, and other immune-mediated disorders.

Tyk2 Signaling Pathway

Tyk2 is an intracellular kinase that associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding, Tyk2, in partnership with other JAK family members (JAK1 or JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Recommended In Vivo Dosages of this compound

The following tables summarize the reported dosages of this compound used in preclinical in vivo studies. It is important to note that optimal dosage may vary depending on the specific animal model, disease severity, and experimental endpoint.

Table 1: this compound Dosage in a Mouse Model of IL-23-Induced Inflammation (Psoriasis Model)[1]

| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Study Duration | Key Findings |

| C57BL/6 Mice | 10, 30, 100 mg/kg | Oral (PO) | Daily | 10 days | Dose-dependent reduction in ear swelling (up to 74%) and tissue IL-17A levels (up to 96%).[1] |

Table 2: this compound Dosage for Pharmacokinetic (PK) Studies[1]

| Animal Model | Dosage | Administration Route | Dosing Frequency | Key PK Parameters |

| Male C57BL/6 Mice | 3 mg/kg | Intravenous (IV) | Single dose | Moderate clearance and volume of distribution.[1] |

| 10 mg/kg | Oral (PO) | Single dose | Moderate to good oral absorption.[1] | |